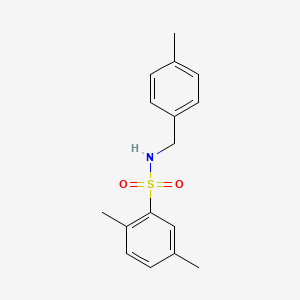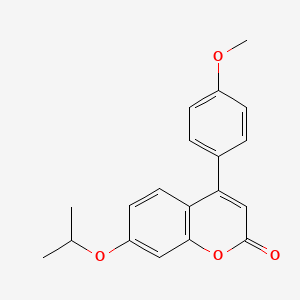![molecular formula C20H18N4O B5697030 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is a chemical compound that belongs to the tetrazole class of compounds. It has been studied extensively for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is not fully understood. However, it is thought to inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been shown to have low toxicity and is well-tolerated in laboratory animals. It does not appear to have any significant effects on the biochemical or physiological processes of the animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial compounds on a variety of microorganisms. However, one limitation is that it may not be effective against all strains of microorganisms and may require higher concentrations to achieve antimicrobial activity.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. It may also have potential as a fungicide for agricultural applications. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
In conclusion, 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is a unique chemical compound that has potential applications in scientific research. Its broad-spectrum antimicrobial activity, low toxicity, and well-tolerated nature make it an attractive candidate for further study. With continued research, it may have significant implications for the treatment of microbial infections and other applications.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole can be achieved by reacting 2,4-dimethylphenylhydrazine with 2-naphthol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide to produce the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been studied extensively for its potential use in scientific research. It has been shown to have antimicrobial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria. It also has antifungal activity against several fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(naphthalen-2-yloxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-10-19(15(2)11-14)24-20(21-22-23-24)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUDVVJUIWMWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
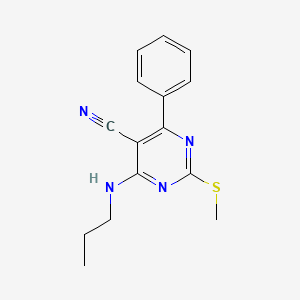

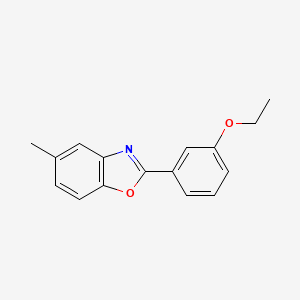
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
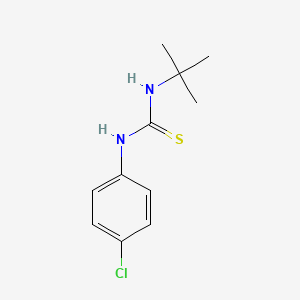
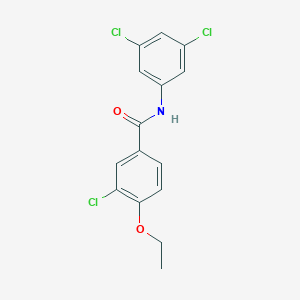
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
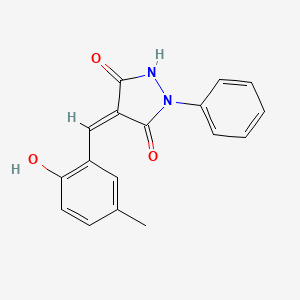
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
